molecular formula C22H18N4OS3 B11327881 2-(benzylsulfanyl)-5-[(4-methylphenyl)sulfanyl]-N-(1,3-thiazol-2-yl)pyrimidine-4-carboxamide

2-(benzylsulfanyl)-5-[(4-methylphenyl)sulfanyl]-N-(1,3-thiazol-2-yl)pyrimidine-4-carboxamide

Cat. No.: B11327881
M. Wt: 450.6 g/mol
InChI Key: LKODFCLGDQGPIZ-UHFFFAOYSA-N
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Description

    2-(benzylsulfanyl)-5-[(4-methylphenyl)sulfanyl]-N-(1,3-thiazol-2-yl)pyrimidine-4-carboxamide: is an organic compound.

  • It features both a benzylsulfanyl group and a 4-methylphenylsulfanyl group.
  • Let’s explore its properties, synthesis, and applications.
  • Preparation Methods

    • The synthesis of this compound typically involves the reaction of benzylamine with thionyl chloride (SOCl₂).
    • Here are the steps:
      • Benzylamine is slowly added to thionyl chloride at low temperature.
      • The reaction temperature gradually increases to room temperature while stirring.
      • After a certain time at room temperature, the reaction mixture is washed with cold water to remove excess thionyl chloride.
      • Impurities are removed by washing with alcohol.
      • The target compound is obtained by vacuum distillation.
    • Industrial production methods may vary, but this general approach is commonly used.
  • Chemical Reactions Analysis

      2-(benzylsulfanyl)-5-[(4-methylphenyl)sulfanyl]-N-(1,3-thiazol-2-yl)pyrimidine-4-carboxamide: can undergo various reactions:

    • Common reagents include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines).
  • Scientific Research Applications

      Chemistry: Used as a building block in organic synthesis.

      Biology: Investigated for potential bioactivity.

      Medicine: May have pharmaceutical applications.

      Industry: Employed in the synthesis of other compounds.

  • Mechanism of Action

    • The exact mechanism by which this compound exerts its effects depends on its specific application.
    • Molecular targets and pathways need further research.
  • Comparison with Similar Compounds

    • While I don’t have a specific list of similar compounds, this compound’s uniqueness lies in its combination of benzylsulfanyl and 4-methylphenylsulfanyl groups.

    Properties

    Molecular Formula

    C22H18N4OS3

    Molecular Weight

    450.6 g/mol

    IUPAC Name

    2-benzylsulfanyl-5-(4-methylphenyl)sulfanyl-N-(1,3-thiazol-2-yl)pyrimidine-4-carboxamide

    InChI

    InChI=1S/C22H18N4OS3/c1-15-7-9-17(10-8-15)30-18-13-24-22(29-14-16-5-3-2-4-6-16)25-19(18)20(27)26-21-23-11-12-28-21/h2-13H,14H2,1H3,(H,23,26,27)

    InChI Key

    LKODFCLGDQGPIZ-UHFFFAOYSA-N

    Canonical SMILES

    CC1=CC=C(C=C1)SC2=CN=C(N=C2C(=O)NC3=NC=CS3)SCC4=CC=CC=C4

    Origin of Product

    United States

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